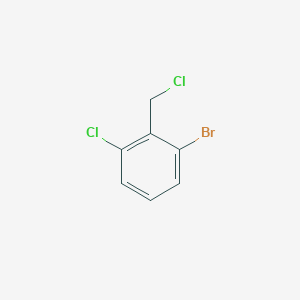

1-溴-3-氯-2-(氯甲基)苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-Bromo-3-chloro-2-(chloromethyl)benzene” is a derivative of bromochlorobenzene, which are mixed aryl halides consisting of bromine and chlorine as substituents on a benzene ring . It has a molecular formula of C7H5BrCl2 .

Synthesis Analysis

Bromochlorobenzenes, including “1-Bromo-3-chloro-2-(chloromethyl)benzene”, have been synthesized by various routes. For instance, 1-Bromo-2-chlorobenzene is synthesized from 2-chloroaniline, via diazotization followed by a Sandmeyer reaction .Molecular Structure Analysis

The molecular structure of “1-Bromo-3-chloro-2-(chloromethyl)benzene” consists of a benzene ring with bromine and chlorine substituents. The average mass of the molecule is 239.925 Da, and the monoisotopic mass is 237.895157 Da .Physical and Chemical Properties Analysis

The physical and chemical properties of “1-Bromo-3-chloro-2-(chloromethyl)benzene” include a density of 1.5±0.1 g/cm3, a boiling point of 240.2±15.0 °C at 760 mmHg, and a refractive index of 1.570 .科学研究应用

有机合成和催化

乙炔基二茂铁化合物的合成:乙炔基二茂铁化合物已通过钯催化的交叉偶联反应合成。这些化合物表现出化学可逆氧化,表明在有机电子和催化中具有潜在应用 Fink 等,1997.

卤化技术:研究表明使用 N-卤代琥珀酰亚胺和酸性催化剂对多烷基苯进行环卤化,从而得到混合卤代化合物。这种方法强调了卤化技术在芳香族化合物选择性功能化中的多功能性 Bovonsombat & Mcnelis,1993.

缩聚反应:1-溴-3-氯丙烷与苯在氯化铝和其他催化剂的促进下缩聚,突出了聚合物化学中一种基础方法,用于创建大分子化合物 Kolesnikov & Korshak,1953.

材料科学

石墨烯纳米带合成:1-溴-4-(3,7-二甲基辛基)苯作为石墨烯纳米带前体的合成和表征证明了其在自下而上方法中创建具有受控性质的纳米材料的重要性 Patil 等,2012.

纳米催化中的形状效应:探索了铂纳米颗粒形状对苯加氢选择性的影响,揭示了纳米颗粒形态对催化性能的重大影响 Bratlie 等,2007.

高级有机金属化学

N-杂环二亚烯铱(III)配合物:N-杂环二亚烯铱(III)配合物的合成显示了 1-溴和相关化合物在形成具有催化和有机金属化学潜在应用的配合物中的用途 Zuo & Braunstein,2012.

金(II)叶立德二聚体的合成:证明了由溴乙腈合成的金(II)叶立德二聚体的合成和稳定性,表明 1-溴取代化合物在创建具有独特性质的稳定有机金属结构中的作用 Murray 等,1986.

属性

IUPAC Name |

1-bromo-3-chloro-2-(chloromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2/c8-6-2-1-3-7(10)5(6)4-9/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRVYAIYLXJCQBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CCl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-Dimethyl-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrole-3-carboxylic acid](/img/structure/B2757189.png)

![N-[(2-chlorophenyl)methyl]-4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]benzamide](/img/no-structure.png)

![5-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]thiophene-2-sulfonamide](/img/structure/B2757194.png)

![5-chloro-N-{3-[(2,5-dioxoimidazolidin-1-yl)methyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2757197.png)

![1-(5-chloro-2-methylphenyl)-4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]piperazine](/img/structure/B2757198.png)

![methyl 5-(((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2757204.png)

![4-[[1-(3,4-Dimethylphenyl)cyclobutyl]methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B2757208.png)